molecular formula C12H10FNOS2 B4698853 3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4698853
M. Wt: 267.3 g/mol
InChI Key: LRCMKEWKHYXNLC-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as EF24, is a synthetic compound that has gained significant attention in recent years due to its potential in treating various diseases. EF24 belongs to the family of curcuminoids, which are compounds derived from the spice turmeric. EF24 has shown promising results in preclinical studies, and researchers are exploring its potential in treating cancer, inflammation, and other diseases.

Mechanism of Action

3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its therapeutic effects through multiple mechanisms of action. 3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification genes. 3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, 3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. 3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. 3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Moreover, 3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of enzymes such as MMPs, which are involved in cancer invasion and metastasis.

Advantages and Limitations for Lab Experiments

3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. 3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is also soluble in various solvents, making it easy to use in different assays. However, 3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has some limitations, including its poor aqueous solubility and low bioavailability. Moreover, 3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can react with thiol-containing compounds, leading to the formation of adducts that can interfere with the interpretation of results.

Future Directions

For 3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one research include investigating its efficacy in clinical trials, optimizing its pharmacokinetics and pharmacodynamics, and exploring its combination with other therapeutic agents. Moreover, researchers are investigating the potential of 3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a diagnostic tool for cancer and other diseases.

Scientific Research Applications

3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied in preclinical models, and its potential therapeutic applications have been investigated. 3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown anticancer properties by inducing cell death in various cancer cell lines, including breast, lung, and colon cancer. 3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and enzymes. Moreover, 3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has demonstrated neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(5E)-3-ethyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-5-3-4-6-9(8)13/h3-7H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCMKEWKHYXNLC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CC=C2F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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